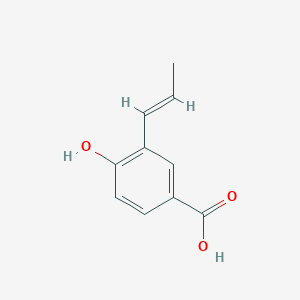
(E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a hydroxyl group (-OH) and a propenyl group (-CH=CH-CH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and acetone, followed by oxidation. The reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The propenyl group can be reduced to a propyl group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 4-hydroxy-3-(propyl)benzoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial activities.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of (E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. The hydroxyl group can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
(E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid can be compared with other phenolic acids such as:
Caffeic acid: Similar antioxidant properties but differs in the position and type of substituents on the benzene ring.
Ferulic acid: Contains a methoxy group in addition to the hydroxyl and propenyl groups, offering different biological activities.
p-Coumaric acid: Lacks the propenyl group, resulting in different chemical reactivity and applications.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C10H10O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2-6,11H,1H3,(H,12,13)/b3-2+ |
InChI Key |
TVCLZDLCXCCEPN-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1=C(C=CC(=C1)C(=O)O)O |
Canonical SMILES |
CC=CC1=C(C=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















